Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
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Overview
Description
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3. It is a derivative of phenylpropanoic acid and features an ethyl ester group attached to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate typically involves the esterification of 3-(2-hydroxyphenyl)prop-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar in structure but with a different position of the hydroxyl group.
Ethyl 3-(3-hydroxyphenyl)prop-2-enoate: Another isomer with the hydroxyl group in the meta position.
Uniqueness
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. The ortho position of the hydroxyl group relative to the ester group can lead to distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKXKYURYIQHPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549075 |
Source
|
Record name | Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160559-13-7 |
Source
|
Record name | Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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